molecular formula C8H17N5O2 B556792 2-Aminooctanoic acid CAS No. 644-90-6

2-Aminooctanoic acid

Cat. No.: B556792
CAS No.: 644-90-6
M. Wt: 159.23 g/mol
InChI Key: ZWAIIHKSWHGLFY-LURJTMIESA-N
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Description

2-Aminooctanoic acid is an α-amino fatty acid derived from caprylic acid, where the amino group is substituted at the second position. This compound is known for its unique structure, combining the properties of both amino acids and fatty acids.

Mechanism of Action

Target of Action

2-Aminooctanoic acid (2-AOA) is an α-amino fatty acid . It is primarily used to modify peptides, particularly antimicrobial peptides (AMPs), to improve their hydrophobicity . The primary targets of 2-AOA are these peptides, where it acts as a terminal modifier .

Mode of Action

2-AOA is produced using a biocatalyst and then used to terminally modify AMPs . This modification occurs at both the C- and N-termini of the peptide . The addition of 2-AOA to the peptide enhances its hydrophobicity, which can improve the peptide’s interaction with its targets .

Biochemical Pathways

The production of 2-AOA involves a transaminase from Chromobacterium violaceum . This enzyme transfers an amino group from a donor to an acceptor via a pyridoxal-5`-phosphate (PLP)-dependent mechanism to generate a chiral amine . The process results in an enantiomerically pure unnatural amino acid, 2-AOA .

Pharmacokinetics

The modification of peptides with 2-aoa could potentially influence these properties by altering the peptide’s hydrophobicity .

Result of Action

The terminal modification of AMPs with 2-AOA significantly improves their antimicrobial activity . The antibacterial activity of the modified peptides was improved by up to 16-fold . The C-terminally modified peptide exhibited minimal inhibitory concentrations (MIC) values of 25 μg/ml for Escherichia coli, 50 μg/ml for Bacillus subtilis, 100 μg/ml for Salmonella typhimurium, 200 μg/ml for Pseudomonas aeruginosa, and 400 μg/ml for Staphylococcus aureus .

Action Environment

The action environment of 2-AOA is largely dependent on the peptide it is modifying. The hydrophobicity of the peptide, influenced by the addition of 2-AOA, could potentially affect the peptide’s stability and efficacy in different environments . .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Aminooctanoic acid can be synthesized through several methods. One common approach involves the reductive amination of 2-oxooctanoic acid using a transaminase enzyme. This method employs a transaminase originating from Chromobacterium violaceum, which transfers an amino group from a donor to the acceptor, resulting in the formation of this compound with high enantiomeric excess .

Industrial Production Methods: In industrial settings, the production of this compound often involves biocatalytic processes due to their efficiency and selectivity. The use of biocatalysts, such as transaminases, allows for the production of enantiomerically pure this compound, which is crucial for its applications in pharmaceuticals and other fields .

Chemical Reactions Analysis

Types of Reactions: 2-Aminooctanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

  • 2-Aminocaprylic acid
  • α-Aminocaprylic acid
  • DL-2-Aminooctanoic acid

Comparison: 2-Aminooctanoic acid is unique due to its combination of amino and fatty acid properties, which allows it to be used in a variety of applications. Compared to other similar compounds, it offers higher enantiomeric purity and greater versatility in modifying bioactive molecules .

Properties

IUPAC Name

2-aminooctanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO2/c1-2-3-4-5-6-7(9)8(10)11/h7H,2-6,9H2,1H3,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKVBCGQVQXPRLD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50862352
Record name Octanoic acid, 2-amino-
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Molecular Weight

159.23 g/mol
Source PubChem
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Physical Description

Solid
Record name DL-2-Aminooctanoic acid
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Solubility

19 mg/mL
Record name DL-2-Aminooctanoic acid
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CAS No.

644-90-6, 2187-07-7
Record name (±)-2-Aminooctanoic acid
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Record name Octanoic acid, 2-amino-
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Record name Octanoic acid, 2-amino-
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Record name Octanoic acid, 2-amino-
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Record name (±)-2-aminooctanoic acid
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Record name 2-aminooctanoic acid
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Record name DL-2-Aminooctanoic acid
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Melting Point

194 - 196 °C
Record name DL-2-Aminooctanoic acid
Source Human Metabolome Database (HMDB)
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Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: Studies have shown that incorporating 2-Aminooctanoic acid (Aoc) into peptides can significantly enhance their binding affinity to specific protein targets like GPa. This effect is attributed to Aoc's ability to interact with hydrophobic pockets on the protein surface. Researchers observed a significant increase in binding affinity when Aoc replaced specific hydrophobic residues (Nle5, Ile9, and Leu12) within a 42-residue polypeptide targeting GPa. The resulting modified peptide exhibited a KD value of 27 nM, a tenfold improvement compared to the unmodified peptide (280 nM) []. This suggests that Aoc can be strategically incorporated into peptides to enhance their interactions with target proteins.

A: Yes, incorporating this compound (Aoc) can compensate for the loss of affinity often observed when shortening peptides. While downsizing a 42-residue peptide targeting GPa to an 11-residue version led to a decrease in binding affinity, introducing Aoc into the shorter peptide restored its affinity to levels comparable to the original 42-residue peptide []. This finding highlights the potential of Aoc in developing smaller, more cost-effective peptides without compromising their ability to bind to target proteins.

A: The stereochemistry of this compound plays a crucial role during its incorporation into peptide chains. Research focusing on Pd(II)-catalyzed β‐C(sp3)‐H functionalization demonstrated a diastereoselective preference for the anti-configuration when incorporating this compound into peptide mimics [, ]. This selectivity suggests that controlling the stereochemistry during synthesis is crucial to obtain the desired biological activity in the final peptide product.

A: Yes, certain bacteria can metabolize this compound. Clostridium butyricum, a bacterium found in the human gut, can convert this compound into its corresponding 2-hydroxy acid []. This bioconversion process suggests a potential role of gut microbiota in modifying the bioavailability and activity of this compound-containing peptides.

A: this compound, particularly its (S)-enantiomer, is a key component in developing potent and proteolytically stable FPR2 agonists. Researchers designed a peptidomimetic, Lau-((S)-Aoc)-(Lys-βNphe)6-NH2 (F2M2), incorporating lauric acid-acylated (S)-2-Aminooctanoic acid linked to a peptide/peptoid repeat []. This compound demonstrated comparable potency in activating both human and mouse FPR2, overcoming the limitation of previous agonists that showed low activity for the mouse receptor.

A: Yes, advanced analytical techniques like Gas Chromatography-Mass Spectrometry (GC-MS) can detect this compound in complex biological samples like fermented organic manure []. This detection suggests a potential role for this compound as a natural bioactive compound. Further research can explore its potential benefits in agriculture and other fields.

A: Researchers are investigating the role of this compound in understanding metabolic differences between cancer stem cells (CSCs) and differentiated cancer cells. Metabolomic profiling of oral cancer cell lines revealed a downregulation of this compound in CSCs compared to their differentiated counterparts []. This finding suggests a potential link between this compound metabolism and the unique characteristics of CSCs, potentially opening avenues for developing novel therapeutic strategies.

A: Yes, recent research has successfully demonstrated the biosynthesis of this compound using engineered bacteria []. This development offers a sustainable and potentially cost-effective alternative to traditional chemical synthesis methods.

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